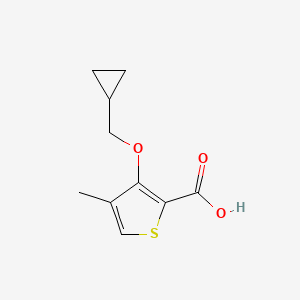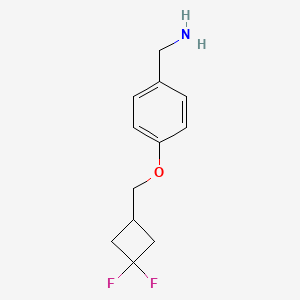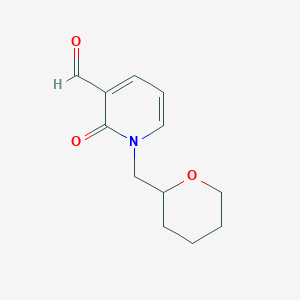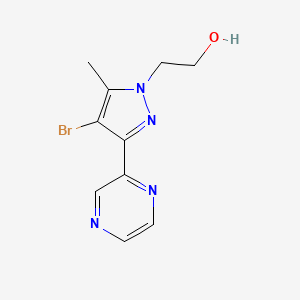
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as 4-bromo-5-methylpyrazole (4-BrMEP), is an organic compound that is widely used in scientific research. It is a member of the pyrazole family and has a wide range of applications, including as a catalyst in organic synthesis, as a corrosion inhibitor, and as a biochemical tool. 4-BrMEP has been studied extensively in the laboratory and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-BrMEP has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a corrosion inhibitor, and as a biochemical tool. As a catalyst, 4-BrMEP has been used in the synthesis of a number of organic compounds, including heterocyclic compounds, natural products, and peptides. As a corrosion inhibitor, 4-BrMEP has been used to protect metal surfaces from corrosion in a variety of environments. As a biochemical tool, 4-BrMEP has been used to study the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 4-BrMEP is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including those involved in the synthesis of fatty acids and cholesterol. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-BrMEP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the synthesis of fatty acids and cholesterol, as well as to reduce inflammation and oxidative stress. It has also been found to have antifungal, antibacterial, and antiviral properties. In addition, 4-BrMEP has been found to have neuroprotective effects, as well as to reduce the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-BrMEP in laboratory experiments is its low cost and ease of synthesis. In addition, 4-BrMEP is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to using 4-BrMEP in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-BrMEP. One potential direction is to further investigate the biochemical and physiological effects of 4-BrMEP and to develop new applications for it. Additionally, further research could be conducted to explore the potential of 4-BrMEP as a drug or drug delivery system. Another potential direction is to further investigate the mechanism of action of 4-BrMEP and to develop new synthetic methods for its production. Finally, further research could be conducted to explore the potential of 4-BrMEP as an antioxidant or other type of therapeutic agent.
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-7-9(11)10(14-15(7)4-5-16)8-6-12-2-3-13-8/h2-3,6,16H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOQIPCSINSLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)
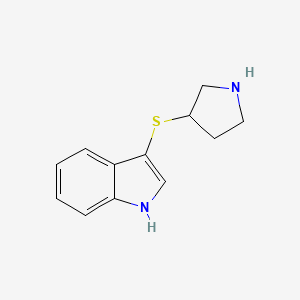
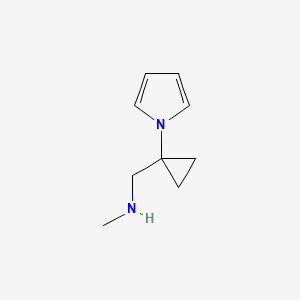
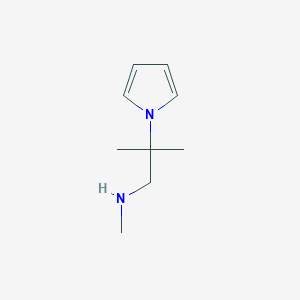
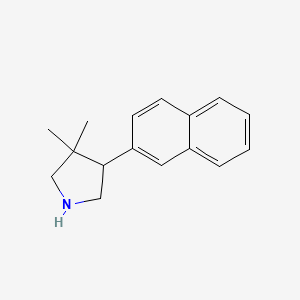
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)
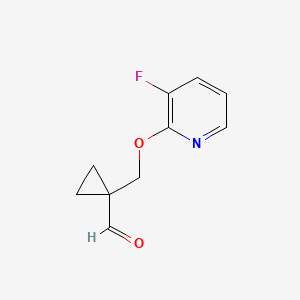
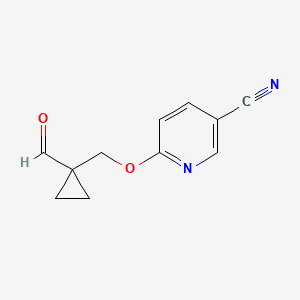
![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)
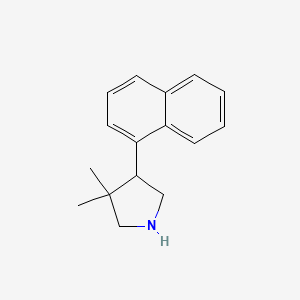
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)
